molecular formula C13H19N3O2S B1365876 Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 211245-62-4

Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B1365876
M. Wt: 281.38 g/mol
InChI Key: MYJQMHHJSZBXNK-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate, also known as ECP, is a chemical compound that has been used in scientific research for a variety of purposes. It is a cyclic amine that is derived from the pyrimidine ring system and is composed of five carbon atoms, two nitrogen atoms, one sulfur atom, and one oxygen atom. The compound has a molecular weight of 211.27 g/mol and a melting point of 186-188 °C. ECP is a colorless solid that is soluble in water and organic solvents.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate and related derivatives have been synthesized through various chemical processes. For example, a study detailed an efficient synthesis process for similar compounds, highlighting the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with different isothiourea compounds (Zanatta et al., 2015).

Kinetic Studies

  • Kinetic studies have been conducted on compounds closely related to Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate. For instance, the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate in aqueous perchloric acid medium has been studied, providing insights into the reaction mechanisms and kinetics (Padmini et al., 2016).

Biological and Pharmacological Activities

  • Some derivatives of Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate have been evaluated for their biological activities. For instance, certain pyrimidine derivatives exhibited cytotoxicity against lung cancer cell lines (Hu et al., 2010). Another study synthesized a novel pyrimidine derivative and evaluated its antioxidant and radioprotective activities, highlighting the potential medicinal applications of these compounds (Mohan et al., 2014).

properties

IUPAC Name

ethyl 4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-3-18-12(17)10-8-14-13(19-2)16-11(10)15-9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJQMHHJSZBXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2CCCC2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429347
Record name Ethyl 4-(cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

CAS RN

211245-62-4
Record name Ethyl 4-(cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Commercially available 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (6) (25 g, 107 mmol) was dissolved in THF. Subsequently, triethylamine (32.6 g, 322 mmol) and cyclopentylamine (10 g, 117 mmol) were added to the reaction mixture. The combination was stirred over night at room temperature. Precipitated salts were filtered away from solvent and discarded. The collected solvent was then evaporated in vacuo to give an oil. The resultant oil was dissolved in ethyl acetate, washed with sodium bicarbonate, and then dried over Na2SO4. The drying aid was filtered away and the resultant solvent was evaporated under vacuum to give 23.3 g of product (7). 1H NMR (300 MHz, CDCl3), δ 8.60 (s, 1H), 8.25 (br s, 1H), 4.49-4.54 (m, 1H), 4.30 (q, 2H), 2.52 (s, 3H), 2.00-2.10 (m, 2H), 1.50-1.79 (m, 6H), 1.35 (t, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Cyclopentylamine (12.7 mL, 129.3 mmol) was added to solution of 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (10 g, 43.10 mmol) in DCM (250 mL) at RT and the resulting mixture was stirred for 3 days. The reaction mixture was washed 3 times with water; the aqueous extracts were combined and extracted twice with DCM. The combined organic extracts were dried over Na2SO4, filtered, and evaporated under reduced pressure to give 12.8 g of 4-cyclopentylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester as a crude oil without further purifications.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

Citations

For This Compound
1
Citations
JWM Nissink, S Bazzaz, C Blackett… - Journal of Medicinal …, 2021 - ACS Publications
Mer is a member of the TAM (Tyro3, Axl, Mer) kinase family that has been associated with cancer progression, metastasis, and drug resistance. Their essential function in immune …
Number of citations: 10 pubs.acs.org

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